Isoamyl alcohol

Liquid-Liquid Extraction Phase Separation Solvent Selection

For critical nucleic acid purification, do not risk substituting with linear n-amyl alcohol, which forms persistent opaque emulsions that trap biomolecules. Procure Isoamyl alcohol (3-methyl-1-butanol, CAS 6423-06-9) with an ACS Reagent Grade purity of ≥98.5%. This specification ensures the n-amyl alcohol impurity is strictly limited to ≤0.5%, guaranteeing the rapid, clear phase separation essential for high-yield DNA/RNA extraction. For ester synthesis, its unique branched structure necessitates specific process optimization but yields high-value esters like isoamyl acetate with an exceptionally low odor threshold. Ensure your supplier's certificate of analysis validates these critical isomer-specific purity metrics to prevent failed syntheses and compromised purifications.

Molecular Formula C5H12O
C5H12O
(CH3)2CHCH2CH2OH
Molecular Weight 88.15 g/mol
CAS No. 6423-06-9
Cat. No. B3430154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl alcohol
CAS6423-06-9
Molecular FormulaC5H12O
C5H12O
(CH3)2CHCH2CH2OH
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)CCO
InChIInChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyPHTQWCKDNZKARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / 2.5 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 % at 57 °F (NIOSH, 2024)
MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS
VERY SOL IN ACETONE
Water solubility = 2.67X10+4 mg/l @ 25 °C
26.7 mg/mL at 25 °C
Solubility in water, g/100ml: 2.5 (moderate)
Soluble in ethanol, water and most organic solvents
(57 °F): 2%

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Alcohol (CAS 6423-06-9): Sourcing the Differentiated Branched-Chain C5 Solvent and Platform Chemical


Isoamyl alcohol (3-methyl-1-butanol, CAS 123-51-3 / 6423-06-9) is a branched-chain primary alcohol and one of eight structural isomers of pentanol. This compound is the primary constituent of fusel oil—a byproduct of alcoholic fermentation—where it can comprise up to 60–70% of the total higher alcohols [1]. Its distinct branched structure imparts markedly different physicochemical properties compared to its linear isomer, n-amyl alcohol (1-pentanol), including a lower boiling point (130–132 °C vs. 138.5 °C), reduced viscosity, and a unique olfactory profile characterized by fruity, banana-like notes [2]. These intrinsic differences directly impact its functional performance in extraction, esterification, and analytical applications.

Why Isoamyl Alcohol (CAS 6423-06-9) Is Not a Commodity Solvent: Critical Performance Gaps Versus Straight-Chain and Other C5 Isomers


Despite sharing the same molecular formula (C5H12O), isomers of amyl alcohol cannot be considered interchangeable due to stark differences in their performance profiles. The branched structure of isoamyl alcohol reduces intermolecular packing, leading to a ~6.5 °C lower boiling point compared to n-amyl alcohol, which can alter reaction kinetics and solvent evaporation rates [1]. More critically, in liquid-liquid extraction, substituting isoamyl alcohol with its linear isomer results in a completely different phase behavior: isoamyl alcohol forms a clear, rapidly separating organic phase, while n-amyl alcohol generates a persistent, opaque emulsion that complicates downstream processing [2]. Furthermore, in catalytic acetylation, the steric hindrance imposed by isoamyl alcohol's branching leads to a measurably slower reaction rate compared to the unbranched n-amyl alcohol, necessitating distinct process optimization [3]. These documented performance divergences underscore that generic substitution can lead to failed syntheses, compromised purity, or inefficient separations.

Isoamyl Alcohol (CAS 6423-06-9): A Quantified Procurement Guide for Differentiated Performance


Extraction Performance: Why Isoamyl Alcohol Prevents Emulsion Formation Where n-Amyl Alcohol Fails

In aqueous-organic biphasic extraction, isoamyl alcohol and n-amyl alcohol (1-pentanol) exhibit fundamentally different phase separation behaviors. A direct comparative observation notes that when isoamyl alcohol is used for extraction from water, it forms a relatively clear, quickly separating mixture. In contrast, substituting n-amyl alcohol under identical conditions results in the formation of an opaque, stable emulsion that resists phase separation [1]. This qualitative but stark difference in performance is a primary determinant for solvent selection in preparative chemistry workflows.

Liquid-Liquid Extraction Phase Separation Solvent Selection

Boiling Point Differentiation: Leveraging the ~6.5 °C Gap for Distillation-Based Separation

The boiling point of isoamyl alcohol is consistently reported in the range of 130–132 °C, which is approximately 6.5 °C lower than that of its linear isomer, n-amyl alcohol (138.5 °C) [1][2]. This difference is substantial enough to permit effective separation via fractional distillation, a critical factor in purifying isoamyl alcohol from fusel oil mixtures containing other C5 isomers. However, the much smaller boiling point difference of only ~2.5 °C between isoamyl alcohol and 'active' amyl alcohol (2-methyl-1-butanol) presents a more challenging separation problem, underscoring the relative ease of removing the n-amyl impurity [3].

Distillation Fractionation Process Engineering

Reaction Kinetics in Acetylation: Understanding the Steric Penalty of Branching

In N-heterocyclic carbene (NHC)-catalyzed acetylation, the initial reaction rate for isoamyl alcohol is measurably lower than that for n-amyl alcohol. A study employing the method of initial rates, monitored by GC and NMR, established the following relative reactivity trend: benzyl alcohol > n-amyl alcohol > isoamyl alcohol [1]. This trend is attributed to the greater steric bulk of the branched isoamyl group hindering approach to the catalytic site. The rate differential is significant enough that students can reliably calculate relative rates from experimental data, demonstrating a clear structure-reactivity relationship [2].

Organocatalysis Synthetic Chemistry Kinetics

Aroma Profile and Olfactory Threshold: Selecting the Correct Precursor for Flavor and Fragrance Esters

The olfactory profile of isoamyl alcohol itself is distinct from its major ester derivative, isoamyl acetate. While isoamyl alcohol possesses a characteristic 'fusel' or 'whiskey' note, its primary value in fragrance and flavor industries lies in its role as a precursor to esters with potent, desirable aromas. Isoamyl acetate, the ester formed from isoamyl alcohol and acetic acid, has a powerful banana aroma with an extremely low odor detection threshold of 0.07–0.11 ppb in certain fermentation matrices [1]. This threshold is orders of magnitude lower than that of many other volatile compounds. In contrast, the free alcohol isoamyl alcohol is present at concentrations of 49–67 ppb in the same context, but its sensory impact is dominated by its conversion to the ester [1]. Therefore, procurement of the alcohol must be guided by its intended use as a synthetic building block for high-value esters, not as a standalone fragrance ingredient.

Flavor Chemistry Fragrance Sensory Science

Purity Specification for Analytical and Molecular Biology Use: Controlling the n-Amyl Alcohol Impurity

For high-precision analytical and molecular biology applications, the presence of n-amyl alcohol is a critical purity specification. In ACS Reagent Grade and EMSURE® grade isoamyl alcohol (meeting ACS and Reag. Ph Eur standards), the n-amyl alcohol impurity is strictly controlled to ≤0.5% as measured by GC, with total isomeric compounds guaranteed at ≥99% . This is in stark contrast to industrial or technical grades, where the n-amyl alcohol content can be significantly higher (up to 10–30% in mixed isomer products) and is not rigorously controlled. This controlled purity is essential for applications such as DNA purification (phenol-chloroform-isoamyl alcohol extraction), where the presence of linear alcohols can alter phase behavior and denature proteins, and for use as a GC reference standard, where co-eluting n-amyl alcohol would compromise quantification accuracy [1].

Analytical Chemistry Molecular Biology Reagent Grade

Octanol-Water Partition Coefficient (log P): A Moderately Hydrophobic Solvent for Green Extraction

The octanol-water partition coefficient (log P) for isoamyl alcohol is reported between 1.16 and 1.35, with the ICSC value being 1.28 [1][2]. This places isoamyl alcohol in a moderately hydrophobic range, which is often considered favorable for enzyme activity in biphasic biocatalysis and for extracting semi-polar natural products. In a 2023 study evaluating greener alternatives to classic solvents for isolating bioactive compounds from microalgae, isoamyl alcohol was selected as a substitute for n-butanol based on its comparable polarity as predicted by Hansen solubility parameters [3]. Its log P of ~1.28 contrasts with more polar solvents like ethanol (log P ~ -0.3) and more hydrophobic solvents like hexane (log P ~ 3.9). This intermediate hydrophobicity makes it a versatile, 'greener' choice for fractionating moderately polar compounds while maintaining good phase separation with water.

Green Chemistry Solvent Selection Extraction

Optimal Use Cases for Isoamyl Alcohol (CAS 6423-06-9) Based on Verified Differential Performance


High-Purity Reagent for Molecular Biology: DNA/RNA Purification

In phenol-chloroform extraction for nucleic acid purification, the use of ACS Reagent Grade isoamyl alcohol is critical. This grade ensures the n-amyl alcohol impurity is ≤0.5%, preventing the formation of stable emulsions that would otherwise trap nucleic acids at the interface and reduce yield. Its proven ability to promote rapid, clear phase separation, in stark contrast to n-amyl alcohol which forms opaque emulsions [5], directly translates to more efficient protein removal and higher purity DNA/RNA .

Synthesis of Flavor and Fragrance Esters (e.g., Isoamyl Acetate)

For the synthesis of high-value esters like isoamyl acetate (banana oil), isoamyl alcohol is the essential precursor. Process chemists must account for its moderately reduced acetylation rate compared to linear alcohols due to steric hindrance [5]. However, the resulting ester possesses an exceptionally low odor threshold (0.07 ppb), justifying the optimized reaction conditions. Procurement for this application demands a purity profile that minimizes odorous impurities, such as free acids and carbonyls, which are specified in high-grade materials .

Green Extraction Solvent in Natural Product Isolation

Isoamyl alcohol is a validated, greener substitute for n-butanol in the fractionation of moderately polar bioactive compounds from natural sources. Its selection is quantitatively justified by its log P value of ~1.28, which aligns with the desired polarity for this fractionation step [5]. Studies have successfully used it in a sequential partitioning scheme, leveraging its favorable environmental profile compared to more hazardous traditional solvents .

Industrial Distillation from Fusel Oil

The purification of isoamyl alcohol from crude fusel oil relies on the ~6.5 °C difference in boiling point between isoamyl alcohol (131 °C) and n-amyl alcohol (138.5 °C) [5]. This gap is sufficiently large to permit efficient fractional distillation on an industrial scale. However, the smaller ~2.5 °C difference from active amyl alcohol presents a known purification challenge , underscoring why analytical specifications for n-amyl alcohol content are a key quality metric for the final distilled product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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